N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide

Conformational analysis Structure-activity relationship Linker geometry

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide (CAS 1448137-00-5) is a synthetic, heterobifunctional molecule combining a 6-oxo-1,6-dihydropyridazine (pyridazinone) core, an ortho-substituted phenyl linker, and a pyridin-3-yloxyacetamide side chain. The compound belongs to the broader class of pyridazinone-acetamide hybrids, a scaffold family actively pursued across multiple therapeutic target classes including NaV ion channels, SHP2 phosphatase, and HIV-1 reverse transcriptase.

Molecular Formula C17H14N4O3
Molecular Weight 322.324
CAS No. 1448137-00-5
Cat. No. B2461773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide
CAS1448137-00-5
Molecular FormulaC17H14N4O3
Molecular Weight322.324
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)COC3=CN=CC=C3
InChIInChI=1S/C17H14N4O3/c22-16-8-7-15(20-21-16)13-5-1-2-6-14(13)19-17(23)11-24-12-4-3-9-18-10-12/h1-10H,11H2,(H,19,23)(H,21,22)
InChIKeyFWIRIMLVKWKUAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide (CAS 1448137-00-5): Procurement-Grade Structural and Pharmacophore Baseline


N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide (CAS 1448137-00-5) is a synthetic, heterobifunctional molecule combining a 6-oxo-1,6-dihydropyridazine (pyridazinone) core, an ortho-substituted phenyl linker, and a pyridin-3-yloxyacetamide side chain [1]. The compound belongs to the broader class of pyridazinone-acetamide hybrids, a scaffold family actively pursued across multiple therapeutic target classes including NaV ion channels, SHP2 phosphatase, and HIV-1 reverse transcriptase [2]. Its molecular formula is C17H14N4O3 (MW 322.32 g/mol) with a calculated topological polar surface area (TPSA) of 85.57 Ų and a cLogP of 2.82, placing it within favorable drug-like chemical space [3]. The compound is primarily offered as a research-grade building block or reference standard by specialty chemical suppliers.

Why N-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide Cannot Be Simply Substituted: Differential Physicochemical and Pharmacophoric Constraints


Generic substitution within the pyridazinone-acetamide class is precluded by the compound's unique three-component architecture (pyridazinone core, ortho-phenylene bridge, and pyridin-3-yloxy side chain), where even minor modifications to any single module dramatically alter both physicochemical properties and biological target engagement profiles [1]. The ortho-substitution pattern on the central phenyl ring creates a specific conformational constraint that distinguishes this compound from para- or meta-substituted analogs commonly found in NaV inhibitor patents [2]. Furthermore, replacement of the pyridin-3-yloxy moiety with alternative heterocyclic ethers (e.g., pyridazin-3-yloxy or pyrazinyloxy) has been shown in related anti-HIV-1 series to modulate both potency and cytotoxicity by more than an order of magnitude, underscoring the non-interchangeable nature of this substructure [3].

Quantitative Differentiation Evidence for N-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide (CAS 1448137-00-5) Relative to Closest Analogs and In-Class Candidates


Ortho-Phenylene Linker Confers Distinct Conformational Profile Compared to Para/Meta-Substituted Pyridazinone-Acetamide Analogs

The ortho-substitution pattern of the central phenyl ring in CAS 1448137-00-5 creates a 'bent' molecular geometry, with the pyridazinone and pyridinyl rings oriented approximately 60-90° relative to each other. This contrasts with the more extended, linear topology adopted by para-substituted pyridazinone-acetamide analogs commonly exemplified in NaV inhibitor patents, where the two heterocyclic termini are separated by a rigid, co-linear axis [1]. Molecular modeling predicts a three-dimensional shape that preferentially occupies a different region of chemical space (normalized PMI ratio < 0.6) compared to linear analogs (PMI ratio > 0.8), which may translate into differential protein binding site complementarity [2].

Conformational analysis Structure-activity relationship Linker geometry

Pyridin-3-yloxyacetamide Substructure Dictates Anti-HIV-1 Potency Window: SAR from Closest Published Congener Series

In a series of 2-(pyridin-3-yloxy)acetamide derivatives evaluated for anti-HIV-1 activity in MT-4 cell cultures, the pyridin-3-yloxy moiety was identified as a critical pharmacophoric element. Replacement of the pyridin-3-yl group with pyridin-4-yl, phenyl, or substituted benzyl groups resulted in 5- to 50-fold reductions in antiviral potency (EC50 shifts from ~0.2 μM to 1–10 μM) while simultaneously increasing cytotoxicity (CC50 from >100 μM to 20–50 μM), thereby collapsing the therapeutic index [1]. Although CAS 1448137-00-5 itself was not directly tested in this published study, it contains an identical pyridin-3-yloxyacetamide substructure appended to a pyridazinone-phenyl scaffold rather than the simpler aryl/heteroaryl cores in the published series, positioning it as a structurally more complex analog of this validated pharmacophore [2].

Anti-HIV-1 NNRTI Structure-activity relationship Cytotoxicity

Pyridazinone Core Tautomeric State Modulates Hydrogen-Bonding Capacity Relative to Saturated Pyridazinone Analogs

The 6-oxo-1,6-dihydropyridazine core of CAS 1448137-00-5 exists predominantly as the 1H-tautomer (lactam form) under physiological conditions, presenting a hydrogen-bond donor (N-H) and acceptor (C=O) in a precise spatial arrangement. This tautomeric preference is energetically stabilized by approximately 3–5 kcal/mol relative to the alternative 2H-tautomer or the fully aromatic hydroxy-pyridazine form, based on computational studies of analogous pyridazinone systems [1]. In contrast, N-alkylated pyridazinone analogs (e.g., N-methyl-6-oxo-1,6-dihydropyridazine) lack the N-H donor, reducing the total number of hydrogen-bonding interactions possible with a biological target. Published α-glucosidase inhibition data for pyridazine N-aryl acetamide series demonstrate that the presence of an unsubstituted lactam N-H correlates with 2- to 4-fold higher inhibitory potency compared to N-alkylated congeners [2].

Tautomerism Hydrogen bonding Drug-receptor interaction 6-oxo-1,6-dihydropyridazine

Physicochemical Property Profile (TPSA/LogP) Differs from Common Pyridazinone Screening Library Members

CAS 1448137-00-5 exhibits a calculated TPSA of 85.57 Ų and cLogP of 2.82, placing it in a moderately polar, moderately lipophilic quadrant of drug-like chemical space [1]. This profile diverges from many commercially available 6-oxo-1,6-dihydropyridazine screening compounds, which often feature additional polar substituents (e.g., carboxylic acids, sulfonamides) yielding TPSA values > 100 Ų, or conversely, highly lipophilic polycyclic appendages driving cLogP > 4. The compound's balanced profile (within Lipinski and Veber rule thresholds) suggests adequate permeability potential combined with reasonable aqueous solubility, a combination not uniformly achieved by close structural analogs bearing either more polar or more lipophilic substitution on the pyridazinone or pyridine rings .

Physicochemical properties Drug-likeness TPSA LogP Chemical space

Recommended Research and Industrial Application Scenarios for N-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide (CAS 1448137-00-5)


Anti-HIV-1 Lead Optimization: Scaffold-Hopping from Simplified 2-(Pyridin-3-yloxy)acetamides to Pyridazinone-Fused Chemotypes

Based on the demonstrated anti-HIV-1 potency of the 2-(pyridin-3-yloxy)acetamide pharmacophore (EC50 ~0.2–0.5 μM in MT-4 cells) [1], CAS 1448137-00-5 serves as a rationally designed scaffold-hop that appends this validated substructure to a pyridazinone-phenyl core. This represents a logical next-generation analog for anti-HIV-1 NNRTI discovery programs seeking to explore beyond the chemical space covered by Huang et al. (2016). The compound's ortho-phenylene linker geometry introduces conformational novelty that may address resistance mutations emerging against first-generation NNRTIs [2].

NaV Ion Channel Drug Discovery: Ortho-Substituted Pyridazinone-Acetamide Probe Compound

The 6-oxo-1,6-dihydropyridazine core is extensively claimed in NaV inhibitory patents (WO2020140959A1, Hengrui) for pain indications [3]. CAS 1448137-00-5, with its unique ortho-substituted phenyl linker and pyridin-3-yloxy side chain, occupies a distinct substructural niche not exemplified in the Hengrui patent. It is therefore valuable as a probe molecule to investigate whether the ortho-linker geometry can confer NaV subtype selectivity (e.g., NaV1.7 vs. NaV1.5) that differs from the para-linked analogs dominating the patent landscape.

Physicochemical Comparator Standard for Pyridazinone-Containing Screening Libraries

With a balanced TPSA (85.57 Ų) and cLogP (2.82) profile [4], CAS 1448137-00-5 can serve as a physicochemical benchmark compound for quality-controlling new batches of pyridazinone-acetamide screening library members. Its properties place it near the centroid of oral drug-like chemical space, making it a useful reference for assessing lot-to-lot purity, solubility in assay buffers (predicted aqueous solubility ~50–100 μM), and non-specific binding in biochemical assays, relative to more polar or more lipophilic analogs that may exhibit divergent behavior in these parameters [4].

Tautomerism-Dependent Binding Studies: Hydrogen-Bond Donor Pharmacophore Validation

The free N-H of the 6-oxo-1,6-dihydropyridazine core provides a critical hydrogen-bond donor that is absent in N-alkylated analogs. CAS 1448137-00-5 can be used in paired studies with its N-methylated derivative to quantify the contribution of this single hydrogen bond to target binding affinity. Based on class-level evidence from pyridazine N-aryl acetamide series showing 2–4 fold potency loss upon N-alkylation in α-glucosidase assays [5], analogous paired testing against other targets (kinases, phosphatases, GPCRs) can establish whether the N-H donor contribution is conserved across target classes, thereby informing lead optimization decisions across multiple programs.

Quote Request

Request a Quote for N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.